

# **Application Notes and Protocols for 1D228 in MHCC97H Xenograft Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | 1D228     |           |  |  |
| Cat. No.:            | B15601252 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of **1D228**, a novel c-Met and TRK inhibitor, in preclinical studies involving MHCC97H xenograft mouse models. The MHCC97H cell line, derived from human hepatocellular carcinoma, is characterized by its high metastatic potential and expression of c-Met, making it a relevant model for evaluating targeted cancer therapies.[1][2][3] The compound **1D228** has demonstrated potent anti-tumor activity by targeting both tumor cell proliferation and angiogenesis, offering a promising therapeutic strategy for cancers with c-Met or NTRK abnormalities.[4][5][6]

## **Mechanism of Action of 1D228**

**1D228** is a tyrosine kinase inhibitor that exerts its anti-tumor effects through the dual inhibition of c-Met and Tropomyosin receptor kinase (TRK).[4][5] Mechanistic studies have revealed that **1D228** significantly inhibits the phosphorylation of both c-Met and TRKB.[4][6] This inhibition disrupts downstream signaling pathways, leading to several anti-cancer effects:

 Inhibition of Tumor Cell Proliferation: 1D228 induces G0/G1 phase cell cycle arrest by downregulating Cyclin D1.[4][5]



- Anti-Angiogenesis: The compound has been shown to suppress the migration and tube formation of endothelial cells, key processes in the formation of new blood vessels that supply tumors.[4][5][6]
- Induction of Apoptosis: Histological analysis of tumor tissues from in vivo models treated with
   1D228 confirmed the induction of cancer cell apoptosis.[5]

Biochemical assays have shown that **1D228** has a potent inhibitory effect on c-Met kinase, with an IC50 value of 0.98 nM, which is lower than the reference compound Tepotinib (3.7 nM).[7] In cell-based assays, **1D228** selectively inhibited the proliferation of MHCC97H and MKN45 cancer cell lines, with IC50 values of 4.3 nM and 1 nM, respectively.[7]

## **Quantitative Data Summary**

The in vivo efficacy of **1D228** has been demonstrated in both gastric and liver tumor models.[4] [5] The following table summarizes the key quantitative data from these studies.

| Parameter                     | 1D228           | Tepotinib (Positive<br>Control) | Reference |
|-------------------------------|-----------------|---------------------------------|-----------|
| Tumor Model                   | Gastric (MKN45) | Gastric (MKN45)                 | [5]       |
| Dosage                        | 8 mg/kg/day     | 8 mg/kg/day                     | [5]       |
| Tumor Growth Inhibition (TGI) | 94.8%           | 67.61%                          | [5]       |
| Tumor Model                   | Liver (MHCC97H) | Liver (MHCC97H)                 | [5]       |
| Dosage                        | 4 mg/kg/day     | 4 mg/kg/day                     | [5]       |
| Tumor Growth Inhibition (TGI) | 93.4%           | 63.9%                           | [5]       |

# **Experimental Protocols**

Protocol 1: Establishment of MHCC97H Xenograft Mouse Model

## Methodological & Application





This protocol describes the subcutaneous implantation of MHCC97H cells into immunodeficient mice to establish a xenograft tumor model.

#### Materials:

- MHCC97H human hepatocellular carcinoma cell line[1][8]
- DMEM, high glucose, pyruvate (#41966-052, Thermo Fisher Scientific)
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel (optional)
- 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)[9][10]
- · Sterile syringes and needles
- Calipers
- Animal housing facility compliant with institutional guidelines

#### Procedure:

- Cell Culture: Culture MHCC97H cells in DMEM supplemented with 10% FBS and 1X penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8] The doubling time for MHCC97H cells is approximately 34.2 hours.[1]
- Cell Preparation: When cells reach 80-90% confluency, wash them with PBS and detach
  using Trypsin-EDTA. Resuspend the cells in a serum-free medium and determine the cell
  viability and count using a hemocytometer or automated cell counter.



- Injection Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 1 x 10<sup>7</sup> cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
- Animal Inoculation:
  - Anesthetize the mice according to approved institutional protocols.
  - $\circ$  Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[11]
- · Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors become palpable, measure the tumor volume using calipers at least twice a
    week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) /
    2.
  - Monitor the general health and body weight of the mice.
  - The study can commence when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).

## Protocol 2: In Vivo Anti-Tumor Efficacy Study of 1D228

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **1D228** in the established MHCC97H xenograft mouse model.

#### Materials:

- Established MHCC97H xenograft mouse models (from Protocol 1)
- 1D228 compound
- Vehicle control (e.g., appropriate buffer or solvent for 1D228)
- Positive control (e.g., Tepotinib)



- Dosing syringes and needles (appropriate for the route of administration)
- Calipers
- Analytical balance

#### Procedure:

- Animal Grouping: Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., n=8-10 mice per group).[10] Typical groups include:
  - Vehicle Control
  - 1D228 (at various doses)
  - Positive Control (Tepotinib)
- Drug Administration:
  - Prepare the dosing solutions of 1D228, vehicle, and positive control.
  - Administer the treatments to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) and dosing schedule should be based on prior pharmacokinetic and tolerability studies.[10][12] For example, a daily oral gavage administration could be used.
- Data Collection:
  - Measure tumor volumes and body weights of the mice 2-3 times per week.
  - Observe the mice for any signs of toxicity.
- Endpoint:
  - The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
  - At the end of the study, euthanize the mice according to approved protocols.



• Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

#### Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
   TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Perform statistical analysis to determine the significance of the observed differences between treatment groups.

## **Visualizations**





Click to download full resolution via product page

Caption: Proposed signaling pathway of 1D228 in cancer cells.



Click to download full resolution via product page

Caption: Experimental workflow for the xenograft mouse model study.





#### Click to download full resolution via product page

Caption: Logical relationship of the experimental design.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Cellosaurus cell line MHCC97-H (CVCL\_4972) [cellosaurus.org]
- 2. New human hepatocellular carcinoma (HCC) cell line with highly metastatic potential (MHCC97) and its expressions of the factors associated with metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New human hepatocellular carcinoma (HCC) cell line with highly metastatic potential (MHCC97) and its expressions of the factors associated with metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver Cancer Cell Lines Database [lccl.zucmanlab.com]
- 9. Patient derived xenograft Wikipedia [en.wikipedia.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Mouse models of liver cancer: Progress and recommendations PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1D228 in MHCC97H Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601252#using-1d228-in-mhcc97h-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com